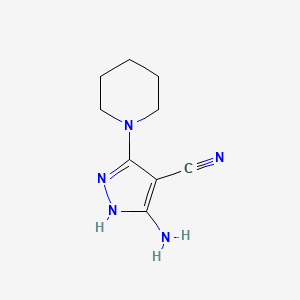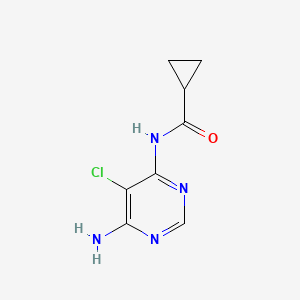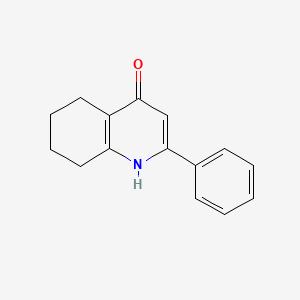
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by a quinolone core structure with a phenyl group at the 2-position and a tetrahydro ring system at the 5,6,7,8-positions. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which is a base- or acid-promoted condensation followed by cyclodehydration and annulation of an aromatic o-amino-substituted carbonyl compound with an appropriately substituted carbonyl derivative containing a reactive α-methylene group . The reaction is typically carried out by refluxing an aqueous or alcoholic solution of reactants in the presence of a base or by heating a mixture of the reactants at high temperature (150-220ºC) in the absence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional functional groups, while reduction may produce tetrahydroquinolone derivatives.
科学的研究の応用
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
作用機序
The mechanism of action of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interfering with cellular processes. For example, quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
類似化合物との比較
- 2-Phenyl-5,6,7,8-tetrahydro-4H-thiochromene
- 4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl
- 2-Phenyl-5,6-tetramethylene-4H-thiopyrane
Comparison: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is unique due to its specific quinolone core structure and the presence of a phenyl group at the 2-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
特性
CAS番号 |
83842-17-5 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
2-phenyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
InChIキー |
JQAQWCPQGMLSGO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
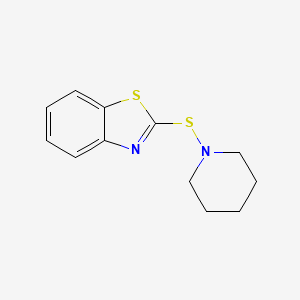
![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
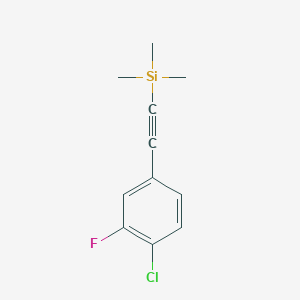
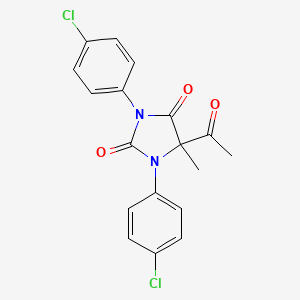

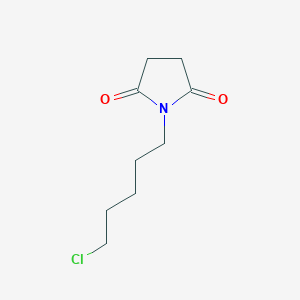
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
